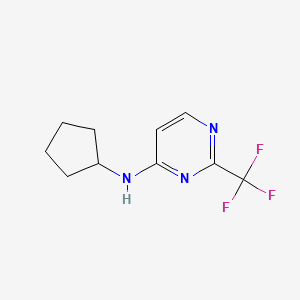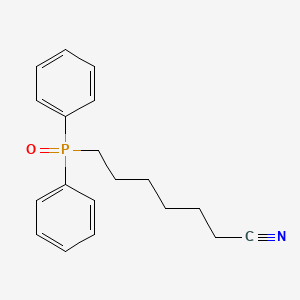![molecular formula C13H17NO4 B14175498 Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester CAS No. 921600-22-8](/img/structure/B14175498.png)
Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester is a chemical compound with the molecular formula C13H17NO4. This compound is known for its unique structure, which includes a phenylethyl group attached to the amino group of propanedioic acid, and two methyl ester groups. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester typically involves the reaction of propanedioic acid derivatives with (1S)-1-phenylethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dimethyl sulfate and sodium hydroxide, which facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process.
化学反应分析
Types of Reactions
Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester involves its interaction with specific molecular targets and pathways. The phenylethyl group plays a crucial role in its binding affinity and specificity towards certain enzymes and receptors. The ester groups facilitate its solubility and transport within biological systems, enhancing its overall efficacy.
相似化合物的比较
Similar Compounds
Propanedioic acid, dimethyl ester:
Propanedioic acid, 1,3-dithiolan-2-ylidene-, bis(1-methylethyl) ester: This compound has a similar backbone but includes different substituents, leading to distinct chemical properties.
Uniqueness
The presence of the (1S)-1-phenylethyl amino group in propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature enhances its potential for specific interactions and applications in various fields of research.
属性
CAS 编号 |
921600-22-8 |
|---|---|
分子式 |
C13H17NO4 |
分子量 |
251.28 g/mol |
IUPAC 名称 |
dimethyl 2-[[(1S)-1-phenylethyl]amino]propanedioate |
InChI |
InChI=1S/C13H17NO4/c1-9(10-7-5-4-6-8-10)14-11(12(15)17-2)13(16)18-3/h4-9,11,14H,1-3H3/t9-/m0/s1 |
InChI 键 |
MOHQPZISADDDAB-VIFPVBQESA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1)NC(C(=O)OC)C(=O)OC |
规范 SMILES |
CC(C1=CC=CC=C1)NC(C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


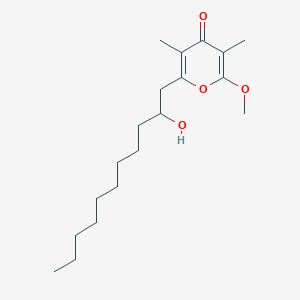

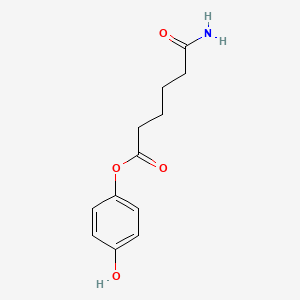
![Ethyl (3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B14175445.png)
![4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B14175449.png)

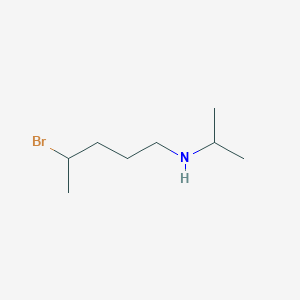
![11-(4-Methylpiperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin-2-amine](/img/structure/B14175469.png)
![8-(Bromomethylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B14175479.png)
![2(1H)-Pyridinone,5-(difluoromethyl)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]amino]-](/img/structure/B14175490.png)

![9-Bromobenzo[h]isoquinoline-5-carbonitrile](/img/structure/B14175512.png)
